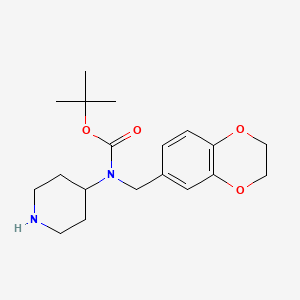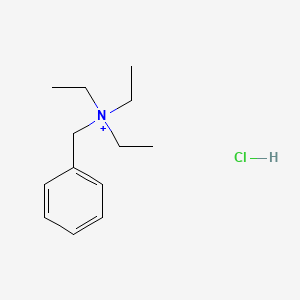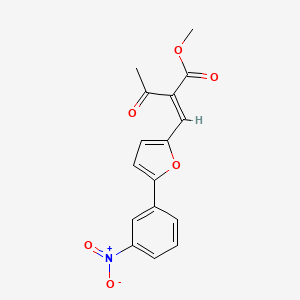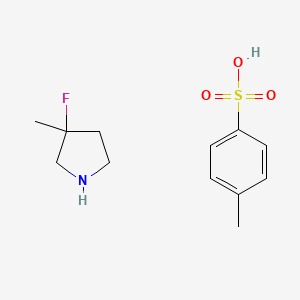
Biotin-dPEG(R)23-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin-dPEG®23-NH2 is synthesized through a series of chemical reactions that involve the attachment of a biotin moiety to a polyethylene glycol (PEG) chain. The PEG chain is then functionalized with a primary amine group. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is activated using reagents such as N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenyl (TFP) esters.
Coupling with PEG: The activated biotin is then coupled with a PEG chain under slightly basic conditions to form a biotin-PEG intermediate.
Functionalization with Amine: The PEG chain is further functionalized with a primary amine group to yield Biotin-dPEG®23-NH2.
Industrial Production Methods
Industrial production of Biotin-dPEG®23-NH2 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product. The product is then purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-dPEG®23-NH2 primarily undergoes biotinylation reactions, where it reacts with molecules containing free carboxylic acid or aldehyde groups. The primary amine group on Biotin-dPEG®23-NH2 forms stable amide or imine bonds with these functional groups .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), 2,3,5,6-tetrafluorophenyl (TFP) esters, carboxylic acids, aldehydes.
Conditions: Slightly basic conditions (pH 7-9), ambient temperature.
Major Products
The major products formed from these reactions are biotinylated molecules, where the biotin moiety is covalently attached to the target molecule via the dPEG spacer .
Wissenschaftliche Forschungsanwendungen
Biotin-dPEG®23-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a biotinylation reagent to label small molecules, peptides, and proteins.
Biology: Facilitates the study of protein-protein interactions, cell surface labeling, and receptor-ligand binding assays.
Medicine: Employed in diagnostic assays, drug delivery systems, and therapeutic applications.
Wirkmechanismus
Biotin-dPEG®23-NH2 exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. The dPEG spacer provides flexibility and reduces steric hindrance, allowing for optimal binding between biotin and avidin/streptavidin. This interaction is crucial for various biotinylation applications, including affinity purification and detection assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Biotin-dPEG®7-NH2
- Biotin-dPEG®11-NH2
- Biotin-dPEG®23-MAL
- Biotin-dPEG®23-azide
Uniqueness
Biotin-dPEG®23-NH2 is unique due to its long dPEG spacer (71 atoms), which provides precise spacing and reduces steric hindrance. This feature enhances binding efficiency and makes it suitable for labeling larger molecules such as proteins .
Eigenschaften
Molekularformel |
C58H114N4O25S |
|---|---|
Molekulargewicht |
1299.6 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64) |
InChI-Schlüssel |
LQIGDDHILHLQSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Methyl-benzyl)-4-(4-phenethyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12041800.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12041808.png)


![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12041828.png)
![N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12041830.png)




![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one](/img/structure/B12041883.png)
